Z-丙酰-甘氨酸

描述

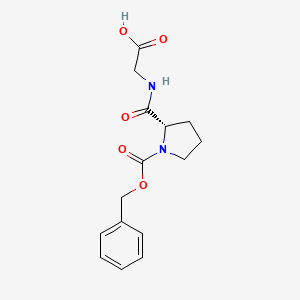

Z-Pro-Gly-OH: (S)-2-(1-((Benzyloxy)carbonyl)pyrrolidine-2-carboxamido)acetic acid , is a dipeptide compound consisting of a proline residue and a glycine residue. It is commonly used in peptide synthesis and has applications in various fields of scientific research, including chemistry, biology, and medicine .

科学研究应用

Peptide Synthesis

Overview : Z-Pro-Gly-OH is a crucial building block in peptide synthesis. It is utilized to create peptides that play essential roles in drug development and therapeutic applications.

Applications :

- Building Blocks : Used in the synthesis of bioactive peptides.

- Therapeutic Peptides : Facilitates the development of peptides that can act as drugs or therapeutic agents.

Case Study : In a study focused on the synthesis of novel peptides, Z-Pro-Gly-OH was incorporated into sequences aimed at enhancing bioactivity against specific biological targets. The resulting peptides demonstrated improved potency compared to those synthesized without this compound.

Biotechnology

Overview : In biotechnology, Z-Pro-Gly-OH enhances the formulation of biologically active compounds.

Applications :

- Stability Enhancement : Improves the stability and efficacy of biopharmaceuticals.

- Vaccine Development : Employed in the production of peptide-based vaccines.

Data Table 1: Biotechnology Applications of Z-Pro-Gly-OH

| Application | Description | Impact |

|---|---|---|

| Stability Enhancement | Increases shelf-life of biopharmaceuticals | Improved patient outcomes |

| Vaccine Development | Used in peptide-based vaccine formulations | Enhanced immune response |

Drug Design

Overview : Researchers leverage Z-Pro-Gly-OH in drug design to develop novel drug candidates.

Applications :

- Inhibitors and Modulators : Key component in designing inhibitors for various biological targets.

- Targeted Drug Delivery : Utilized in creating targeted delivery systems for therapeutic agents.

Case Study : A research team utilized Z-Pro-Gly-OH to design a series of inhibitors targeting prolyl oligopeptidase (POP), resulting in compounds that showed significant activity against neurodegenerative diseases.

Analytical Chemistry

Overview : Z-Pro-Gly-OH aids in developing analytical methods for detecting and quantifying peptides and proteins.

Applications :

- Detection Methods : Used to create standards for HPLC and mass spectrometry.

- Quantification Techniques : Facilitates accurate measurement of peptide concentrations in complex mixtures.

Cosmetic Formulations

Overview : The properties of Z-Pro-Gly-OH make it suitable for use in cosmetic products.

Applications :

- Skin Hydration : Enhances moisture retention in skin formulations.

- Anti-Aging Products : Incorporated into products aimed at improving skin elasticity and appearance.

作用机制

Target of Action

Z-Pro-Gly-OH, also known as N-benzyloxycarbonyl-glycyl-proline, is a complex compound with a variety of potential targetsIt has been suggested that it may interact with proteins or enzymes that recognize or process proline-containing peptides .

Mode of Action

This could potentially influence the conformation and function of target proteins .

Pharmacokinetics

As a peptide, it is expected to have relatively low oral bioavailability due to potential degradation in the gastrointestinal tract and poor permeability across biological membranes .

Result of Action

Based on its structure, it may influence the structure and function of target proteins, potentially leading to changes in cellular processes .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Z-Pro-Gly-OH typically involves the coupling of N-benzyloxycarbonyl-L-proline (Z-Pro) with glycine (Gly). The reaction is carried out under mild conditions using coupling reagents such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The reaction proceeds as follows:

- Dissolve Z-Pro and Gly in a suitable solvent such as dimethylformamide (DMF).

- Add DCC and HOBt to the reaction mixture.

- Stir the reaction mixture at room temperature for several hours.

- Purify the product using column chromatography to obtain Z-Pro-Gly-OH .

Industrial Production Methods: Industrial production of Z-Pro-Gly-OH follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Automated peptide synthesizers are often used to streamline the production process and ensure consistency in product quality .

化学反应分析

Types of Reactions: Z-Pro-Gly-OH undergoes various chemical reactions, including:

Hydrolysis: The amide bond in Z-Pro-Gly-OH can be hydrolyzed under acidic or basic conditions to yield the corresponding amino acids, proline, and glycine.

Oxidation: The compound can undergo oxidation reactions, particularly at the proline residue, leading to the formation of hydroxyproline derivatives.

Substitution: The benzyloxycarbonyl (Z) protecting group can be removed under hydrogenation conditions to yield the free dipeptide.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Major Products:

Hydrolysis: Proline and glycine.

Oxidation: Hydroxyproline derivatives.

Substitution: Free dipeptide (Pro-Gly).

相似化合物的比较

Boc-Pro-Gly-OH: A similar dipeptide with a tert-butyloxycarbonyl (Boc) protecting group instead of the benzyloxycarbonyl (Z) group.

Fmoc-Gly-Pro-OH: A dipeptide with a fluorenylmethyloxycarbonyl (Fmoc) protecting group.

Z-Gly-OH: A single amino acid derivative with a benzyloxycarbonyl (Z) protecting group.

Z-Gly-Pro: A dipeptide similar to Z-Pro-Gly-OH but with the glycine residue at the N-terminus.

Uniqueness: Z-Pro-Gly-OH is unique due to its specific sequence of proline and glycine residues, which imparts distinct structural and functional properties. The presence of the benzyloxycarbonyl (Z) protecting group also provides stability and facilitates its use in peptide synthesis .

生物活性

Z-Pro-Gly-OH, also known as Z-Proline Glycine, is a synthetic tripeptide that plays a significant role in various biological and pharmaceutical applications. This compound is characterized by its unique structure and properties, which make it valuable in peptide synthesis, drug design, and biotechnology. This article explores the biological activity of Z-Pro-Gly-OH, highlighting its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

Z-Pro-Gly-OH consists of three amino acids: proline (Pro), glycine (Gly), and a benzyloxycarbonyl (Z) protecting group attached to the proline residue. Its molecular formula is C15H18N2O5, with a molecular weight of 302.31 g/mol. The presence of the Z group enhances the stability and solubility of the peptide in various environments.

Biological Activities

Z-Pro-Gly-OH exhibits several biological activities that are critical for its applications in research and medicine:

- Peptide Synthesis : As a building block in peptide synthesis, Z-Pro-Gly-OH is essential for developing new drugs and therapeutic agents. Its structural properties facilitate the formation of peptides with desired biological activities .

- Drug Design : Researchers utilize Z-Pro-Gly-OH in designing novel drug candidates, particularly as inhibitors or modulators targeting specific biological pathways. Its ability to enhance drug stability and bioavailability is crucial for effective therapeutic outcomes .

- Biotechnology Applications : The compound is employed in formulating biologically active compounds that improve the efficacy of biopharmaceuticals. It aids in the production of therapeutic proteins and vaccines .

- Cosmetic Formulations : Z-Pro-Gly-OH is incorporated into skincare products due to its potential to enhance skin hydration and elasticity, making it valuable in cosmetic formulations .

Research Findings

Recent studies have investigated the biological activity of Z-Pro-Gly-OH, providing insights into its mechanisms and potential therapeutic applications:

- Mechanistic Studies : Research has shown that Z-Pro-Gly-OH can modulate signaling pathways relevant to immune responses and inflammation. For instance, it may influence the activity of cytokines involved in various diseases, including cancer.

- Case Studies : In a study focusing on cystic fibrosis (CF), elevated levels of certain biomarkers were correlated with the presence of peptides similar to Z-Pro-Gly-OH. This suggests a potential role for such peptides in inflammatory responses within respiratory conditions .

- Analytical Techniques : Advanced analytical methods have been developed for detecting Z-Pro-Gly-OH and related peptides in complex biological samples. These methods enhance our understanding of peptide behavior in physiological environments .

Data Table: Summary of Biological Activities

属性

IUPAC Name |

2-[(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O5/c18-13(19)9-16-14(20)12-7-4-8-17(12)15(21)22-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,16,20)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJJIMQSJQYRZLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)NCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2766-18-9 | |

| Record name | NSC334028 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334028 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。